molecular formula C18H19NO3S B3955113 ethyl N-[phenyl(phenylthio)acetyl]glycinate

ethyl N-[phenyl(phenylthio)acetyl]glycinate

Cat. No. B3955113
M. Wt: 329.4 g/mol
InChI Key: NLFRAAXHZHPKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[phenyl(phenylthio)acetyl]glycinate, also known as EPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EPPG is a glycine derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Ethyl N-[phenyl(phenylthio)acetyl]glycinate has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and to enhance cognitive function in animal models of neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of ethyl N-[phenyl(phenylthio)acetyl]glycinate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes in cells. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species in cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

Ethyl N-[phenyl(phenylthio)acetyl]glycinate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. This compound can be easily synthesized using simple chemical reactions and can be modified to improve its pharmacokinetic properties. However, this compound has some limitations, including its instability in acidic and basic conditions and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on ethyl N-[phenyl(phenylthio)acetyl]glycinate, including the development of new derivatives with improved pharmacokinetic properties, the investigation of its mechanism of action in different cell types and tissues, and the evaluation of its efficacy in animal models of various diseases. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer, should be explored further.
Conclusion
In conclusion, this compound is a glycine derivative that has potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. This compound can be synthesized using different methods and has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. Although there are some limitations to its use in lab experiments, this compound has several advantages, including its low toxicity and high solubility. Further research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-22-16(20)13-19-18(21)17(14-9-5-3-6-10-14)23-15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRAAXHZHPKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[phenyl(phenylthio)acetyl]glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-[phenyl(phenylthio)acetyl]glycinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl N-[phenyl(phenylthio)acetyl]glycinate
Reactant of Route 4
Reactant of Route 4
ethyl N-[phenyl(phenylthio)acetyl]glycinate
Reactant of Route 5
Reactant of Route 5
ethyl N-[phenyl(phenylthio)acetyl]glycinate
Reactant of Route 6
Reactant of Route 6
ethyl N-[phenyl(phenylthio)acetyl]glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.